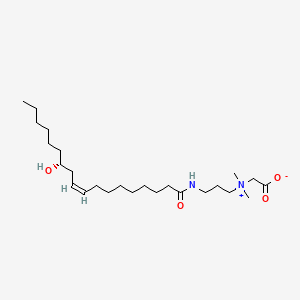
Ricinoleamidopropyl betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ricinoleamidopropyl betaine is a useful research compound. Its molecular formula is C25H49N2O4+ and its molecular weight is 441.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cosmetic and Personal Care Applications
RAPB is widely utilized in cosmetic formulations for its beneficial properties:
- Cleansing Agent : RAPB serves as an effective cleansing agent in shampoos, body washes, and facial cleansers. Its surfactant properties allow it to remove dirt and oils from the skin and hair without stripping moisture .
- Hair Conditioning : It enhances hair texture by providing conditioning effects, leaving hair soft, shiny, and manageable. This property is particularly valuable in formulations aimed at improving hair health .
- Skin Conditioning : RAPB contributes to skin hydration and maintenance, promoting a healthy skin barrier. It is often included in moisturizers and lotions for this reason .
- Antistatic Agent : In hair care products, RAPB reduces static electricity, making it an essential ingredient in styling products and leave-in conditioners .
- Foam Booster : It improves the foam quality of cleansing products, enhancing user experience during application .
Industrial Applications
Beyond cosmetics, RAPB finds applications in various industrial sectors:
- Surfactant in Household Products : RAPB is employed as a surfactant in household cleaning products due to its effectiveness in breaking down grease and grime while being mild on surfaces .
- Agricultural Use : Its surfactant properties make it suitable for use in agricultural formulations, such as herbicides and pesticides, where it can help improve the spreadability and adherence of active ingredients on plant surfaces .
Safety and Toxicological Studies
RAPB has undergone various safety assessments to evaluate its dermatological compatibility:
- Dermal Sensitization Studies : Research indicates that RAPB exhibits low potential for skin irritation and sensitization. In studies involving patch testing on human subjects, reactions were minimal, suggesting that it is safe for topical use .
- Eye Irritation Studies : While some betaines have been associated with eye irritation, studies specifically focusing on RAPB indicate that it does not cause significant ocular harm when used appropriately .
Case Studies
Several case studies highlight the practical applications of RAPB:
- Case Study 1 : In a clinical setting, patients using body lotions containing ricinoleamidopropyl dimethylamine (a related compound) reported fewer instances of allergic contact dermatitis compared to those using products without this ingredient. This suggests a favorable safety profile for formulations containing similar betaines like RAPB .
- Case Study 2 : A retrospective analysis of eyelid dermatitis cases noted that formulations with certain amidopropyl betaines did not elicit significant allergic reactions among users. This reinforces the notion that RAPB can be safely incorporated into sensitive formulations .
Comparative Data Table
The following table summarizes the key properties and functions of this compound compared to other common betaines:
| Property/Function | This compound | Cocamidopropyl Betaine | Oleamidopropyl Betaine |
|---|---|---|---|
| Cleansing | Yes | Yes | Yes |
| Hair Conditioning | Yes | Yes | Yes |
| Skin Conditioning | Yes | Yes | No |
| Antistatic | Yes | Yes | No |
| Foam Boosting | Yes | Yes | Yes |
| Safety Profile | Low irritation potential | Low irritation potential | Moderate irritation potential |
Eigenschaften
CAS-Nummer |
71850-81-2 |
|---|---|
Molekularformel |
C25H49N2O4+ |
Molekulargewicht |
441.7 g/mol |
IUPAC-Name |
carboxymethyl-[3-[[(E,12S)-12-hydroxyoctadec-9-enoyl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C25H48N2O4/c1-4-5-6-13-17-23(28)18-14-11-9-7-8-10-12-15-19-24(29)26-20-16-21-27(2,3)22-25(30)31/h11,14,23,28H,4-10,12-13,15-22H2,1-3H3,(H-,26,29,30,31)/p+1/b14-11+/t23-/m0/s1 |
InChI-Schlüssel |
ZMXWTYDZWPGTOM-UDFXALJUSA-O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O |
Isomerische SMILES |
CCCCCC[C@@H](C/C=C/CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















